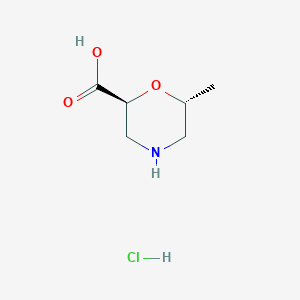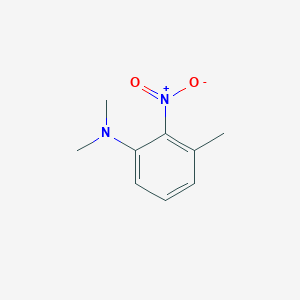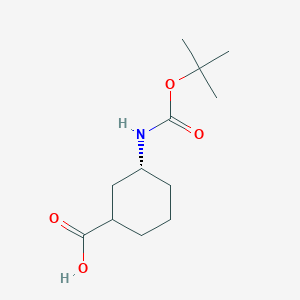
(2S,6R)-6-methylmorpholine-2-carboxylic acid HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,6R)-6-methylmorpholine-2-carboxylic acid HCl is a chiral compound with significant applications in various scientific fields. This compound is a derivative of morpholine, a six-membered heterocyclic amine containing both nitrogen and oxygen atoms. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-6-methylmorpholine-2-carboxylic acid HCl typically involves the reaction of morpholine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of morpholine with methylating agents followed by carboxylation. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to obtain the final product in its hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
(2S,6R)-6-methylmorpholine-2-carboxylic acid HCl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(2S,6R)-6-methylmorpholine-2-carboxylic acid HCl has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (2S,6R)-6-methylmorpholine-2-carboxylic acid HCl involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Glucosamine: A naturally occurring amino sugar with structural similarities.
Piperidine derivatives: Compounds with a similar six-membered ring structure containing nitrogen.
Uniqueness
(2S,6R)-6-methylmorpholine-2-carboxylic acid HCl is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and stability compared to other similar compounds .
Propiedades
Fórmula molecular |
C6H12ClNO3 |
|---|---|
Peso molecular |
181.62 g/mol |
Nombre IUPAC |
(2S,6R)-6-methylmorpholine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-4-2-7-3-5(10-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m1./s1 |
Clave InChI |
KOEHSPZJDZARIA-JBUOLDKXSA-N |
SMILES isomérico |
C[C@@H]1CNC[C@H](O1)C(=O)O.Cl |
SMILES canónico |
CC1CNCC(O1)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Boc-8-hydroxyoctahydro-2H-pyrido[1,2-A]pyrazine](/img/structure/B14033685.png)









![3-bromo-5-[(2S)-1-tert-butylsulfinylpyrrolidin-2-yl]pyridine](/img/structure/B14033722.png)
![2-Chloro-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B14033727.png)

![2-(4'-Bromo-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetic acid](/img/structure/B14033745.png)
